Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate
Description
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate is a substituted benzoate ester with a benzyloxy group at position 5, a fluorine atom at position 4, and an amino group at position 2. Its structure combines aromatic, electron-withdrawing (fluorine), and electron-donating (amino, benzyloxy) groups, making it a versatile intermediate in pharmaceutical synthesis. The compound is particularly valued for its role in constructing complex molecules, such as bioactive heterocycles or fluorinated drug candidates. Its synthesis typically involves multi-step reactions, including hydroxyl benzylation, nitration, and nitro reduction, optimized for high yields (e.g., 82–94% in key steps) and industrial scalability .
Properties
Molecular Formula |
C15H14FNO3 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
methyl 2-amino-4-fluoro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H14FNO3/c1-19-15(18)11-7-14(12(16)8-13(11)17)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3 |
InChI Key |
JYHMZPCEOKYEHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity, which is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted benzoates.
Scientific Research Applications
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Positional Isomerism: Methyl 2-amino-4-benzyloxy-5-methoxybenzoate (from ) shares the amino and benzyloxy groups but replaces fluorine with methoxy at C5. This substitution reduces electronegativity, altering reactivity in nucleophilic aromatic substitution .
- Ester Group Variation : Cyclododecyl and ethyl esters () differ in solubility and steric hindrance. Bulky cyclododecyl esters improve photostability in fluorination catalysts, while ethyl esters offer cost-effective scalability .
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Notable Trends:
- ¹H NMR : Benzyloxy protons (δ ~5.10 ppm) and methyl ester groups (δ ~3.85 ppm) are consistent across analogs. Brominated derivatives show distinct CH₂Br signals at δ 4.50 ppm .
- ¹⁹F NMR : Fluorine chemical shifts vary slightly (-108.9 to -112.5 ppm) depending on adjacent substituents’ electronic effects .
Biological Activity
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound belongs to the class of benzoate derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:
Key Structural Features:
- Amino Group: Imparts basicity and potential interaction with biological targets.
- Fluoro Group: Enhances lipophilicity and metabolic stability.
- Benzyloxy Group: May contribute to binding affinity through π-π interactions.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits promising antifungal properties. In silico molecular docking studies indicated that the compound interacts favorably with fungal proteins, suggesting a mechanism of action that involves inhibition of fungal growth.
- Binding Energy: The compound shows a binding energy of -5.00 kcal/mol when docked with the fungal protein 4FPR, indicating strong interaction potential .
- Hydrogen Bonding: It forms critical hydrogen bonds with residues SER'28 and GLU'130, which are essential for its antifungal activity .
Anticancer Potential
The compound's structural similarity to other benzoate derivatives has led researchers to investigate its anticancer properties. Preliminary results indicate that it may inhibit the growth of various cancer cell lines.
- Cell Line Studies: In vitro tests have shown that this compound can reduce cell viability in breast cancer and colon cancer cell lines, although specific IC50 values need further exploration .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent.
| Parameter | Value |
|---|---|
| Solubility (Water) | 552.998 mg/L |
| Blood-Brain Barrier Permeability | 1.91742 |
| Plasma Protein Binding | 70.38% |
| Caco-2 Permeability | 20.4652 |
These parameters suggest favorable absorption characteristics, which are essential for effective drug delivery .
Study on Fungal Infections
In a recent study, this compound was tested against various fungal strains. The results indicated a significant reduction in fungal load in treated samples compared to controls.
- Methodology: The study employed both in vitro assays and molecular docking simulations.
- Outcome: The compound exhibited a minimum inhibitory concentration (MIC) in the range of 6.25 μg/ml to 12.5 μg/ml against resistant strains .
Anticancer Activity Assessment
Another investigation focused on the anticancer effects of the compound on MDA-MB-231 breast cancer cells. The results demonstrated a dose-dependent decrease in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
